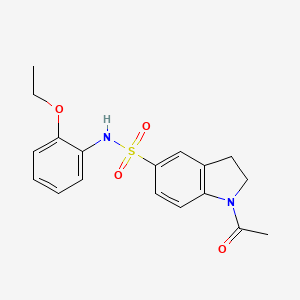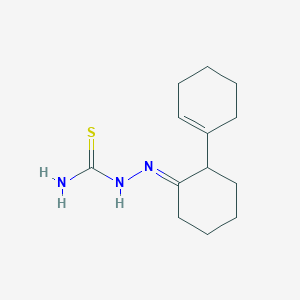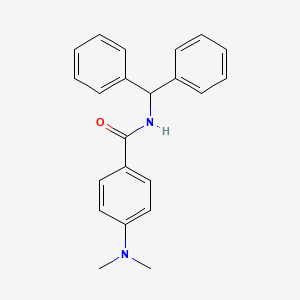![molecular formula C16H17N3O3 B5704814 N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as DMNQ, is a chemical compound that has been widely used in scientific research for its unique properties. It is a redox-active compound that can undergo reversible one-electron transfer reactions, making it useful in a variety of applications. In
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has been used in a variety of scientific research applications due to its unique redox properties. It has been used as an electron acceptor in photosynthesis studies, as a probe for studying electron transfer reactions in biological systems, and as a tool for investigating the role of reactive oxygen species in biological processes.
Mecanismo De Acción
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide acts as a redox-active compound by accepting electrons from other molecules and undergoing reversible one-electron transfer reactions. This process can lead to the generation of reactive oxygen species, which can have both beneficial and harmful effects on biological systems.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. However, it has also been shown to have antioxidant properties and can protect cells from oxidative damage. N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other redox-active compounds. However, N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of new methods for synthesizing N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the role of N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide in the regulation of cellular signaling pathways. Finally, N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide could be used as a tool for investigating the role of reactive oxygen species in the development of diseases such as cancer and neurodegenerative disorders.
Métodos De Síntesis
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitro-3-methylbenzoic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to produce N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-5-12(10-15(11)19(21)22)16(20)17-13-6-8-14(9-7-13)18(2)3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWLWUSADSSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)


![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)


![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)



![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)